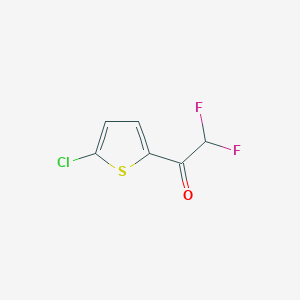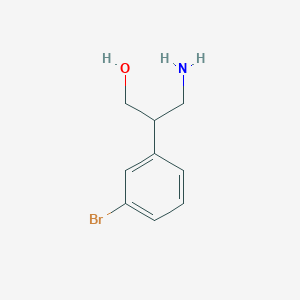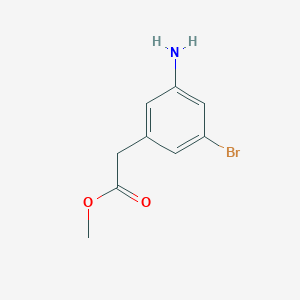
Methyl 2-(3-amino-5-bromophenyl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
methyl amino (3-bromophenyl)acetate , is a chemical compound with the molecular formula C9H10BrNO2acetate esters . This compound contains an amino group (NH2) and a bromine atom (Br) attached to a phenyl ring. Its systematic IUPAC name is consistent with its structure: methyl 2-amino-2-(3-bromophenyl)acetate .
准备方法
Synthetic Routes: Several synthetic routes can yield Methyl 2-(3-amino-5-bromophenyl)acetate. One common approach involves the reaction of methyl 2-(3-bromophenyl)acetate with ammonia (NH3) or an amine. The bromine atom is replaced by the amino group, resulting in the desired product.
Reaction Conditions: The reaction typically occurs under mild conditions, such as room temperature or slightly elevated temperatures. Solvents like ethanol or methanol are commonly used. The reaction can be catalyzed by a base or acid, depending on the specific conditions.
Industrial Production Methods: While industrial-scale production methods may vary, the synthetic route described above can be adapted for large-scale production. Optimization of reaction conditions, purification steps, and safety considerations are crucial in industrial processes.
化学反应分析
Reactivity: Methyl 2-(3-amino-5-bromophenyl)acetate can participate in various chemical reactions:
Substitution Reactions: The amino group can undergo nucleophilic substitution reactions, replacing other functional groups.
Reduction Reactions: Reduction of the carbonyl group (C=O) can yield the corresponding alcohol.
Acid-Base Reactions: The compound can react with acids or bases to form salts.
Ammonia or Amines: Used for nucleophilic substitution.
Hydrogenation Catalysts: Employed for reduction reactions.
Acids or Bases: Facilitate acid-base reactions.
Major Products: The major products depend on the specific reaction conditions. For example:
- Nucleophilic substitution: this compound.
- Reduction: Methyl 2-(3-amino-5-bromophenyl)ethanol.
科学研究应用
Methyl 2-(3-amino-5-bromophenyl)acetate finds applications in:
Medicinal Chemistry: As a building block for drug development.
Organic Synthesis: Used in the synthesis of other compounds.
Biological Studies: Investigating its effects on biological systems.
作用机制
The exact mechanism of action for this compound depends on its specific use. It may interact with cellular receptors, enzymes, or metabolic pathways. Further research is needed to elucidate its precise mode of action.
相似化合物的比较
属性
分子式 |
C9H10BrNO2 |
|---|---|
分子量 |
244.08 g/mol |
IUPAC 名称 |
methyl 2-(3-amino-5-bromophenyl)acetate |
InChI |
InChI=1S/C9H10BrNO2/c1-13-9(12)4-6-2-7(10)5-8(11)3-6/h2-3,5H,4,11H2,1H3 |
InChI 键 |
MXQWKXUNLITQMM-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)CC1=CC(=CC(=C1)Br)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Spiro[fluorene-9,2'-oxirane]](/img/structure/B13576845.png)
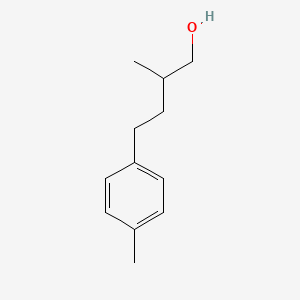
![(1S,3S,5S)-2-[(2R)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile](/img/structure/B13576847.png)
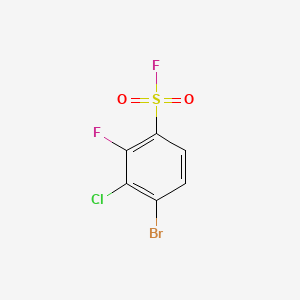

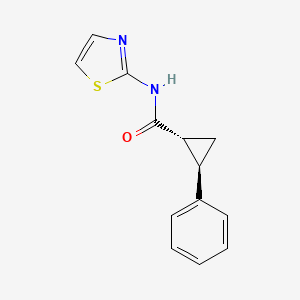
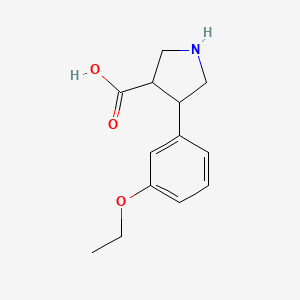


![(5'R)-6-chloro-5-fluoro-5'-methyl-1,2-dihydrospiro[3,1-benzoxazine-4,3'-piperidine]-2-one](/img/structure/B13576879.png)
![5-methyl-6H-thieno[2,3-b]pyrrole](/img/structure/B13576881.png)
